molecular formula C14H23N5 B11733129 3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine

3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11733129
M. Wt: 261.37 g/mol
InChI Key: ZMLPSWXGLDVOBB-UHFFFAOYSA-N
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Description

3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes two pyrazole rings connected by a methylene bridge and substituted with various alkyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method involves the condensation of 3-methyl-1H-pyrazole-4-carbaldehyde with 1-(propan-2-yl)-1H-pyrazole-4-amine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions to introduce the propyl group at the nitrogen atom, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are often employed in substitution reactions.

Major Products Formed

    Oxidation: Pyrazole oxides

    Reduction: Amines or alcohols

    Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-phenyl-1H-pyrazol-5-amine
  • 1-propyl-3-methyl-1H-pyrazol-5-amine
  • 1-(propan-2-yl)-3-methyl-1H-pyrazol-5-amine

Uniqueness

3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine is unique due to its dual pyrazole ring structure and specific substitutions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

3-methyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine

InChI

InChI=1S/C14H23N5/c1-5-6-18-10-14(12(4)17-18)15-7-13-8-16-19(9-13)11(2)3/h8-11,15H,5-7H2,1-4H3

InChI Key

ZMLPSWXGLDVOBB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)NCC2=CN(N=C2)C(C)C

Origin of Product

United States

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